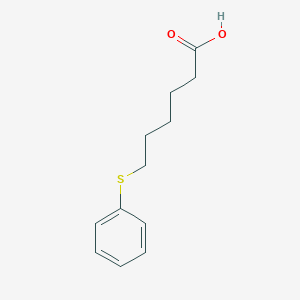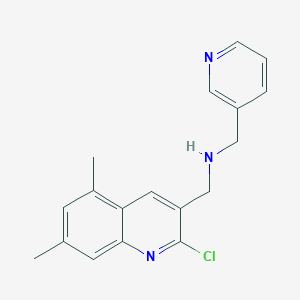
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to the 2-(aryl or heteroaryl)quinolin-4-amines and other quinoline derivatives that have been synthesized and characterized in the provided studies .
Synthesis Analysis
The synthesis of quinoline derivatives often involves novel chemistries, as mentioned in the first paper, where a series of 2-(aryl or heteroaryl)quinolin-4-amines were synthesized . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been prepared using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or one-step ring-forming reactions that generate the central pyridine ring . These methods could potentially be adapted for the synthesis of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for intramolecular stacking and interactions. For example, in the second paper, the X-ray crystal structures and 1H NMR shifts of 2,6-di(quinolin-8-yl)pyridines were discussed, suggesting intramolecular stacking in a RuII complex . This information could be relevant when analyzing the molecular structure of the compound , as it may exhibit similar structural characteristics.
Chemical Reactions Analysis
Quinoline derivatives can form coordinate bonds with metal ions, as shown in the fourth paper, where structures containing nitrogen atoms were synthesized to form complexes with metal ions like Mn(II) and Fe(II) . The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" may also have the ability to coordinate with metal ions, which could be useful in applications such as targeted delivery of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the third paper describes the synthesis of a ditopic fluorescent ligand based on di(pyridin-2-yl)amine, which was characterized using fluorescence and UV-vis spectroscopy . The compound may also exhibit fluorescence properties, which could be useful for imaging or diagnostic purposes. Additionally, the stability constants and composition of complexes formed with various cations were determined, which could provide insights into the stability and reactivity of the compound .
Scientific Research Applications
Synthesis and Characterization
Synthesis of New Compounds : A study by Belguedj et al. (2015) investigated the synthesis of new compounds using a pyridinium ylide, which led to the formation of a five-membered ring structure. This process highlights the versatility of such compounds in creating complex molecular architectures (Belguedj et al., 2015).
Development of Metal Complexes : Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes using tridentate N-donor ligands, demonstrating the potential of these compounds in forming stable and novel metal complexes (Bortoluzzi et al., 2011).
Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on a quinoline skeleton, which acts as a sensor for detecting small inorganic cations. This research underscores the utility of such compounds in creating sensitive and specific sensors (Mac et al., 2010).
Coordination Chemistry and Ligand Development
Ligands for Metal Complexes : Yang et al. (2017) synthesized compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, highlighting the role of such compounds as ligands in metal complex formation (Yang et al., 2017).
Copper(II) Complex Synthesis : Agarwal et al. (2021) used phenol amine ligands to synthesize dinuclear copper(II) complexes, demonstrating the application of these compounds in creating sophisticated coordination structures (Agarwal et al., 2021).
Iron(II) Complex Studies : A study by Yu (2012) involved synthesizing a mononuclear iron(II) complex using a tripodal ligand, showcasing the potential for creating diverse metal complexes with specific coordination geometries (Yu, 2012).
Chemical Synthesis and Reactivity
Amination Reactions : Garlapati et al. (2012) explored the amination reactions of quinazolinone derivatives, emphasizing the reactivity and utility of such compounds in organic synthesis (Garlapati et al., 2012).
Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved the synthesis of diverse pyridine and quinolinone analogues through the Bohlmann-Rahtz reaction, highlighting the compound's utility in creating a variety of chemical structures (Kantevari et al., 2011).
Antimicrobial Activity : Saeed-ur-Rehman et al. (2013) synthesized complexes of quinoline derivatives and tested their antimicrobial activity, showcasing the potential biomedical applications of these compounds (Saeed-ur-Rehman et al., 2013).
Catalysis and Polymerization
Catalysis in Polymerization : Shu Qiao et al. (2011) demonstrated the use of quinolin-8-amine derivatives in the catalysis of ring-opening polymerization, indicating the role of such compounds in industrial polymer production (Shu Qiao et al., 2011).
Nickel(II) Catalyzed Oligomerization : Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed ethylene oligomerization, highlighting the application in developing new catalytic processes (Obuah et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPQNXEZABRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

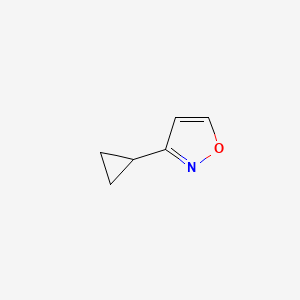
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


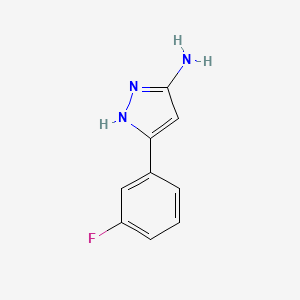
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)
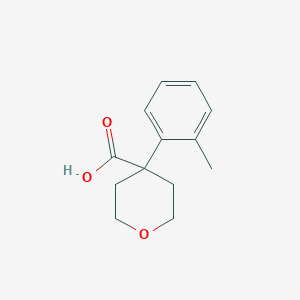

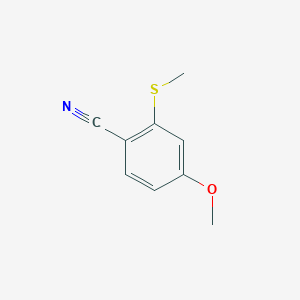
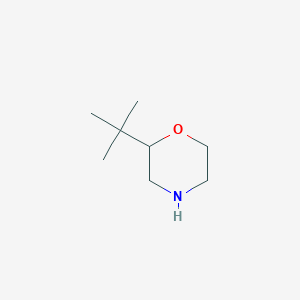
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

